molecular formula C14H8F2N2O B1619645 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole CAS No. 62681-98-5

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B1619645
CAS No.: 62681-98-5
M. Wt: 258.22 g/mol
InChI Key: HOVHSZHGKDKRMF-UHFFFAOYSA-N
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Description

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8F2N2O and its molecular weight is 258.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymer Synthesis : 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is used in the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s. These polymers exhibit high thermal stability, good solubility in polar organic solvents, and display blue fluorescence under certain conditions (Hamciuc, Hamciuc, & Brumǎ, 2005).

  • Optical and Thermal Properties : The oxadiazole derivatives are known for their remarkable optical and thermal properties. They are used in the synthesis of aromatic polyethers, which are utilized in organic light-emitting diodes (OLEDs) due to their high thermal stability and efficient electron transport properties (Brütting et al., 1997).

Electronic and Optical Applications

  • OLED Devices : The compound is integral in thedevelopment of OLED devices. Research shows that fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances electron transport properties, making it a suitable material for OLEDs. The fluorinated derivatives of the compound show improved electron affinity and increased electronic activity, which are beneficial for electron transport in these devices (Tiwari, Chauhan, & Sharma, 2022).
  • Electron Transport Materials : New oxadiazole derivatives, including this compound, have been synthesized and characterized for their potential as electron transport materials. These compounds exhibit good thermal stability and low orbital levels, making them promising materials for organic optoelectronic devices (Liu, Zhao, & Huang, 2007).

Chemical Sensing and Detection

  • Fluorescent Chemical Sensors : The compound is used in the development of fluorescent chemical sensors. For example, 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole derivatives have been synthesized and investigated for their properties as fluorescent sensors for anions. These sensors exhibit a shift in UV absorption and fluorescence emission upon exposure to fluoride anions, demonstrating their potential in chemical detection (Kwak, Lee, & Lee, 2007).

Advanced Material Applications

  • Thermally Stable Polymers : The incorporation of this compound in polymer synthesis results in materials with high thermal stability. These polymers find applications in areas where materials are required to withstand high temperatures without degrading (Lisa, Ipate, Hamciuc, & Tudorachi, 2015).

  • Proton Exchange Membranes : The compound is used in the synthesis of sulfonated poly(aryl ether sulfone) containing 1, 3, 4-oxadiazole, which are considered as potential materials for proton exchange membranes in medium-high temperature fuel cells. These membranes show excellent thermal, dimensional, and oxidative stability (Xu, Ren, Cheng, Ma, & Wang, 2013).

Properties

IUPAC Name

2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVHSZHGKDKRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211742
Record name 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62681-98-5
Record name 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62681-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062681985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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